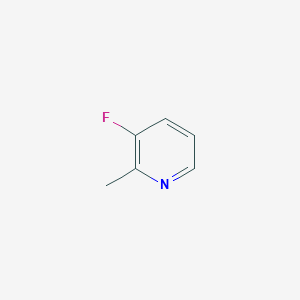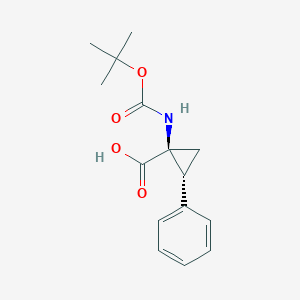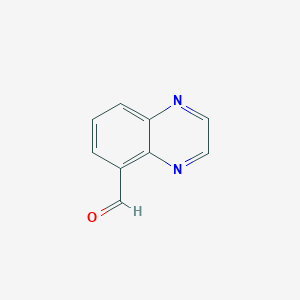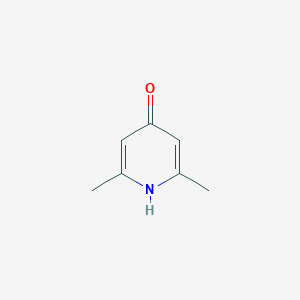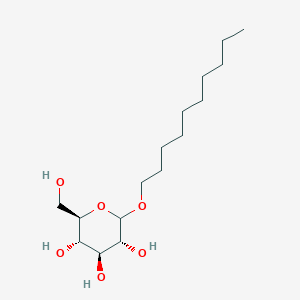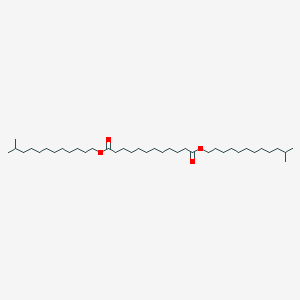
Dodecanedioic acid, diisotridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanedioic acid, diisotridecyl ester is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized from dodecanedioic acid and is used in various applications such as the production of polymers, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of dodecanedioic acid, diisotridecyl ester is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This can lead to changes in the permeability and fluidity of the membrane, which can affect the function of membrane-bound proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that dodecanedioic acid, diisotridecyl ester can have a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it can also inhibit the growth of cancer cells. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dodecanedioic acid, diisotridecyl ester in lab experiments is its ability to interact with lipid membranes. This makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. However, one limitation of the compound is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on dodecanedioic acid, diisotridecyl ester. One area of interest is the development of new drug delivery systems using the compound. Additionally, researchers are interested in exploring the potential applications of the compound in the field of biomaterials. Finally, further studies are needed to fully understand the mechanism of action of dodecanedioic acid, diisotridecyl ester and its potential applications in various fields of research.
Conclusion:
Dodecanedioic acid, diisotridecyl ester is a versatile compound that has many potential applications in scientific research. Its ability to interact with lipid membranes makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. While there are some limitations to working with the compound, its low cost and relative ease of synthesis make it a popular choice for industrial and academic research. With further study, dodecanedioic acid, diisotridecyl ester has the potential to be used in a wide range of applications, from drug delivery systems to biomaterials.
Métodos De Síntesis
Dodecanedioic acid, diisotridecyl ester is synthesized by reacting dodecanedioic acid with isononyl alcohol in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the diester. The synthesis method is relatively simple and cost-effective, making it a popular choice for industrial applications.
Aplicaciones Científicas De Investigación
Dodecanedioic acid, diisotridecyl ester is commonly used in scientific research as a surfactant, emulsifier, and dispersant. It is particularly useful in the study of lipid membranes and the interactions between lipids and proteins. The compound has also been studied for its potential use in drug delivery systems and as a component in biomaterials.
Propiedades
Número CAS |
143009-09-0 |
|---|---|
Nombre del producto |
Dodecanedioic acid, diisotridecyl ester |
Fórmula molecular |
C38H74O4 |
Peso molecular |
595 g/mol |
Nombre IUPAC |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
Clave InChI |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Otros números CAS |
143009-09-0 84731-63-5 |
Sinónimos |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



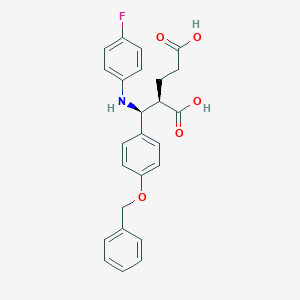
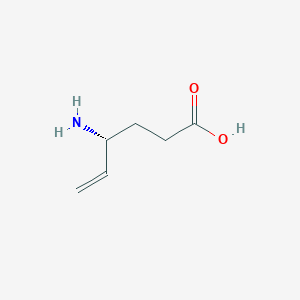
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
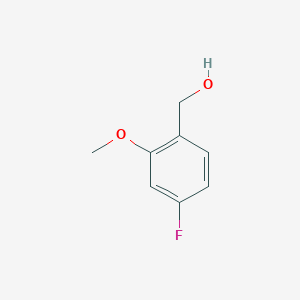
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
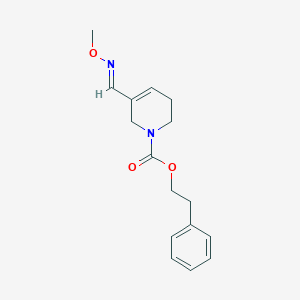
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
